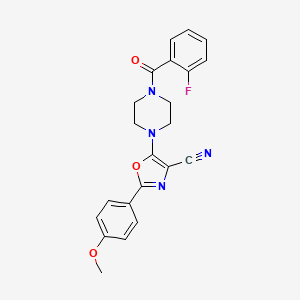

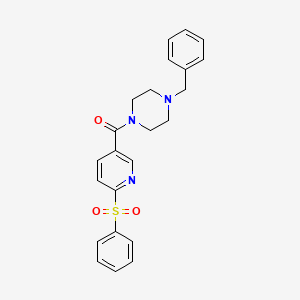

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the oxazole family and has been found to exhibit promising results in various studies.

Scientific Research Applications

Synthesis and Imaging Potential

- Facile Synthesis and Radioligand Applications : A study by Gao, Wang, and Zheng (2012) explored the synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, which are analogous to the compound . These derivatives, including 2-((4-(4-(2-[(11)C]methoxyphenyl)piperazin-1-yl)butyl)thio)benzo[d]oxazole, show potential for use as positron emission tomography (PET) radioligands, particularly for imaging of 5-HT1A receptors (Gao, Wang, & Zheng, 2012).

Antimicrobial and Anticancer Properties

- Synthesis and Antimicrobial Activities : Bektaş et al. (2007) synthesized various derivatives including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, which shares a structural similarity with the target compound. These derivatives displayed antimicrobial activities against test microorganisms, indicating the potential use of such compounds in combating microbial infections (Bektaş et al., 2007).

- Conformationally Constrained Butyrophenones with Affinity for Dopamine and Serotonin Receptors : Raviña et al. (2000) explored the synthesis and evaluation of compounds including 4-(p-fluorobenzoyl)piperidine and 4-(6-fluorobenzisoxazolyl)piperidine. These compounds, due to their affinity for dopamine and serotonin receptors, have potential as antipsychotic agents, suggesting a similar application for the compound (Raviña et al., 2000).

Radiochemistry and Neurotransmitter Studies

- Radioligand Studies with [(18)F]p-MPPF : Research by Plenevaux et al. (2000) on [(18)F]p-MPPF, a 5-HT1A antagonist similar in structure to the target compound, highlights its use in studying serotonergic neurotransmission with PET. This suggests potential applications of the compound in neurotransmitter studies and imaging (Plenevaux et al., 2000).

Molecular Docking and Anticancer Research

- Molecular Docking Studies of Benzimidazole Derivatives as EGFR Inhibitors : A study by Karayel (2021) involving compounds like 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione shows the application of these compounds in anticancer research through EGFR inhibition. This suggests that structurally similar compounds, such as the one , may also have anticancer properties (Karayel, 2021).

Depression and Serotonin Transporter Studies

- Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter : Martínez et al. (2001) synthesized derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter. One of these compounds, 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol, shows that compounds similar to the one could be potent antidepressant agents (Martínez et al., 2001).

Antibacterial and Anthelmintic Studies

- Synthesis and Biological Evaluation of Tert-butyl Derivatives : Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound that demonstrated moderate anthelmintic and poor antibacterial activities. This indicates a potential for similar activities in the target compound (Sanjeevarayappa et al., 2015).

properties

IUPAC Name |

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c1-29-16-8-6-15(7-9-16)20-25-19(14-24)22(30-20)27-12-10-26(11-13-27)21(28)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQAKFIWKKVKJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412711.png)

![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2412717.png)

![{Tricyclo[3.2.1.0^{2,4}]octan-6-yl}methanamine hydrochloride](/img/structure/B2412721.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)

![MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2412724.png)

![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2412727.png)

![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)